3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.: 394228-95-6
VCID: VC20817528
InChI: InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22)
SMILES: COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O
Molecular Formula: C17H14N2O5
Molecular Weight: 326.3 g/mol

3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole

CAS No.: 394228-95-6

Cat. No.: VC20817528

Molecular Formula: C17H14N2O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole - 394228-95-6

Specification

CAS No. 394228-95-6
Molecular Formula C17H14N2O5
Molecular Weight 326.3 g/mol
IUPAC Name 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid
Standard InChI InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22)
Standard InChI Key NIELXWSWZCELLX-SSZFMOIBSA-N
Isomeric SMILES COC1=CC(=O)/C(=C\2/C(=CNN2)OC3=CC=C(C=C3)C(=O)O)/C=C1
SMILES COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O
Canonical SMILES COC1=CC(=O)C(=C2C(=CNN2)OC3=CC=C(C=C3)C(=O)O)C=C1

Introduction

Chemical Structure and Properties

Physicochemical Properties

The physicochemical profile of 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole can be predicted based on its structural features and comparison with similar pyrazole derivatives. Based on structural analysis, the compound likely exhibits moderate lipophilicity due to the balance between hydrophobic aromatic rings and hydrophilic functional groups. The presence of the carboxyl group would confer acidic properties, with an estimated pKa value in the range of 4-5, similar to other aromatic carboxylic acids. The compound's solubility profile would be expected to show limited water solubility at acidic pH values, with increased solubility in basic conditions due to ionization of the carboxyl group. Thermal stability would likely be moderate, with degradation possibly occurring at elevated temperatures, particularly through decarboxylation or cleavage of the phenoxy linkage.

Table 1: Predicted Physicochemical Properties of 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₇H₁₄N₂O₅Structural analysis
Molecular Weight326.31 g/molCalculated from formula
LogP3.2-3.8Estimated based on similar structures
Hydrogen Bond Donors2 (NH, OH)Structural analysis
Hydrogen Bond Acceptors7 (N×2, O×5)Structural analysis
Polar Surface Area~100-110 ŲEstimated from functional groups
pKa (carboxyl)4.0-4.5Comparable to benzoic acid derivatives
pKa (pyrazole NH)~13-14Typical for pyrazole NH
Water SolubilityLow at acidic pH, increased at basic pHBased on ionizable groups

Structural Comparison with Related Compounds

When comparing 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole with related pyrazole derivatives, several structural similarities and differences emerge. The compound shares the fundamental pyrazole scaffold with ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, though with different positioning of the methoxyphenyl group (at position 1 in the latter versus position 3 in our target compound). Unlike 3-(4-bromophenyl)-N'-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, which contains a hydrazide linkage and a bromine atom, our compound features an ether linkage between the pyrazole and the carboxyphenyl group . The distinctive combination of hydroxyl and methoxy groups on one phenyl ring paired with a carboxyl group on a second phenyl ring creates a unique electronic environment that likely influences both the compound's physicochemical properties and its potential biological interactions.

Synthesis Methodologies

Reaction Conditions and Considerations

Research Status and Future Directions

Current State of Research

The current research landscape surrounding 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole remains relatively unexplored, reflecting the specialized nature of this compound within the broader pyrazole class. While extensive literature exists on pyrazole derivatives and their diverse applications, specific investigations focusing on this particular substitution pattern appear limited. The broader field of pyrazole chemistry continues to evolve rapidly, with increasing interest in developing novel compounds with enhanced biological activities and improved pharmacokinetic properties. Current research on pyrazole derivatives has expanded beyond traditional medicinal chemistry applications to include materials science, catalysis, and agricultural chemistry, highlighting the versatility and significance of this heterocyclic scaffold. Crystallographic studies of related pyrazole compounds, such as those reported for 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, provide valuable insights into the structural characteristics and packing arrangements that might inform future investigations of our target compound .

Analytical Characterization Techniques

The comprehensive characterization of 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole would require application of multiple analytical techniques to elucidate its structural, spectroscopic, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D experiments, would provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern, while infrared spectroscopy would reveal characteristic absorption bands for the hydroxyl, carboxyl, and other functional groups. X-ray crystallography, similar to that employed for related pyrazole derivatives, would offer definitive confirmation of the three-dimensional structure and intermolecular packing arrangements . Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide insights into phase transitions and thermal stability. Combined, these analytical approaches would generate a comprehensive physicochemical profile essential for structure verification, quality control, and understanding structure-property relationships.

Future Research Opportunities

The complex structure and multifunctional nature of 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole present numerous opportunities for future research across multiple scientific disciplines. In medicinal chemistry, systematic evaluation of the compound's biological activities against diverse targets would help identify potential therapeutic applications, while the development of structural analogs through modification of key substituents could optimize desired properties. Computational studies, including molecular docking and dynamics simulations, could predict interactions with biological targets and guide rational design of improved derivatives. From a synthetic perspective, developing efficient, scalable, and environmentally friendly methodologies for preparing this compound and related analogs would enhance accessibility for further studies. Investigation of potential applications beyond pharmaceuticals, such as in materials science or as synthetic intermediates, could reveal additional value for this specialized pyrazole derivative. Collaborative interdisciplinary approaches combining synthetic chemistry, computational modeling, biological evaluation, and structural analysis would provide the most comprehensive understanding of this compound's properties and potential applications.

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